molecular formula C8H10N2O4S B1310560 Methyl 4-amino-2-sulfamoylbenzoate CAS No. 2297-06-5

Methyl 4-amino-2-sulfamoylbenzoate

Cat. No.: B1310560
CAS No.: 2297-06-5
M. Wt: 230.24 g/mol
InChI Key: UCCAGURECWZRSG-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-sulfamoylbenzoate (CAS: 2297-06-5) is a benzoic acid derivative featuring a sulfamoyl (-SO₂NH₂) group at position 2, an amino (-NH₂) group at position 4, and a methyl ester (-COOCH₃) at the carboxyl position. It is synthesized via catalytic hydrogenation of methyl 4-nitro-2-sulfamoylbenzoate using Pd/C under inert conditions, yielding a light yellow solid with 99% efficiency . This compound serves as a critical intermediate in medicinal and agrochemical research, particularly in synthesizing sulfonylurea herbicides (e.g., metsulfuron-methyl) and carbonic anhydrase inhibitors for cancer therapy .

Its solubility profile includes dimethyl sulfoxide (DMSO) and methanol, with recommended storage at -80°C for long-term stability . The sulfamoyl and amino groups contribute to its bioactivity, enabling hydrogen bonding and interactions with biological targets .

Preparation Methods

General Synthesis Overview

The preparation of methyl 4-amino-2-sulfamoylbenzoate typically involves the following key steps:

Preparation Methods

Reaction of Methyl Benzoate Derivatives with Sulfamoyl Chlorides

This method involves the sulfonylation of methyl benzoate derivatives with sulfamoyl chlorides.

Procedure :

  • Reactants :
    • Methyl 4-amino-benzoate as the starting material.
    • Sulfamoyl chloride as the sulfonylating agent.
  • Catalysts and Solvents :
    • A base such as pyridine or triethylamine is used to neutralize hydrochloric acid generated during the reaction.
    • Solvents like dichloromethane or tetrahydrofuran (THF) are employed.
  • Reaction Conditions :
    • The reaction is carried out at temperatures between 0°C and room temperature to prevent side reactions.
  • Workup :
    • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Advantages :

  • Straightforward process.
  • High selectivity for the target product.

Use of Sodium Amino Sulfinate

This method employs sodium amino sulfinate as a sulfonylating agent, offering environmental benefits by reducing hazardous byproducts.

Procedure :

  • Reactants :
    • Methyl 4-chlorobenzoate or methyl 4-amino-benzoate.
    • Sodium amino sulfinate.
  • Catalysts and Solvents :
    • Cuprous bromide as a catalyst.
    • THF as the solvent.
  • Reaction Conditions :
    • The reaction is conducted at 45–60°C for 10–14 hours under reflux conditions.
  • Purification :
    • Activated carbon is added for decolorization, followed by filtration to remove byproducts such as sodium chloride.
    • The filtrate is concentrated under reduced pressure to obtain the pure product.

Advantages :

  • Shorter reaction pathway compared to traditional methods.
  • High yield and minimal environmental impact due to reduced waste production.

Alternative Esterification Route

In this approach, methylation of benzoic acid derivatives precedes sulfonylation.

Procedure :

  • Esterification Step :
    • Benzoic acid derivatives are reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form methyl esters.
  • Sulfonylation Step :
    • The methyl ester is then reacted with sulfamoyl chloride or sodium amino sulfinate under controlled conditions similar to those described above.

Comparative Analysis of Methods

Method Key Reagents Reaction Time Yield (%) Environmental Impact
Sulfamoyl Chloride Method Sulfamoyl chloride ~6–8 hours Moderate Moderate
Sodium Amino Sulfinate Method Sodium amino sulfinate ~10–14 hours High Low
Esterification-Sulfonylation Methanol, sulfamoyl agent ~12 hours Moderate Moderate

Notes on Reaction Monitoring and Purity Assessment

  • Techniques Used :
    • Thin-layer chromatography (TLC) for monitoring reaction progress.
    • High-performance liquid chromatography (HPLC) for assessing purity and yield.
  • Purification Steps :
    • Use of activated carbon for decolorization.
    • Filtration and vacuum drying for isolating the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-2-sulfamoylbenzoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-2-sulfamoylbenzoate involves its interaction with specific molecular targets. The amino and sulfamoyl groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and proteins, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Sulfamoyl vs. Sulfonamide Groups: The sulfamoyl group (-SO₂NH₂) in Methyl 4-amino-2-sulfamoylbenzoate enhances hydrogen-bonding capacity compared to bulkier sulfonamide (-SO₂NHPh) derivatives, improving target specificity in enzyme inhibition .
  • Functional Group Position : Shifting the sulfamoyl group from position 2 to 3 (as in Methyl 3-benzenesulfonamidobenzoate) reduces herbicidal activity, underscoring the importance of substitution patterns .

Physicochemical and Stability Profiles

Property This compound Isopropyl Analog Methyl 3-benzenesulfonamidobenzoate
Solubility Soluble in DMSO, MeOH Moderate in DMSO Low aqueous solubility
Storage Stability -80°C for 6 months RT to -20°C Not well-documented
Thermal Stability Stable under reflux (THF, 4h) Decomposes at >150°C No data

Biological Activity

Methyl 4-amino-2-sulfamoylbenzoate, a sulfonamide derivative, exhibits a range of biological activities primarily due to its structural components, which facilitate interactions with various biological targets. This article delves into the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes, particularly carbonic anhydrase IX (CAIX). The compound's amino and sulfamoyl groups allow for the formation of hydrogen bonds and electrostatic interactions with target proteins, leading to modulation or inhibition of their activity.

Key Mechanisms:

  • Enzyme Inhibition: The compound inhibits CAIX, an enzyme overexpressed in many tumors, thus potentially reducing tumor growth and metastasis .
  • Antibacterial Activity: As a sulfonamide, it interferes with folic acid synthesis in bacteria, demonstrating significant antibacterial properties.

Biological Activities

This compound has been studied for various biological activities:

  • Anticancer Properties: The selective inhibition of CAIX suggests that this compound could be developed for cancer therapies. Studies indicate high binding affinity to CAIX, with a dissociation constant (KdK_d) as low as 0.12 nM .
  • Antibacterial Effects: Similar to other sulfonamides, it shows effectiveness against bacterial infections by disrupting metabolic pathways essential for bacterial growth.

Inhibition Studies

Research has demonstrated that this compound can selectively inhibit CAIX over other carbonic anhydrase isozymes. A study reported that the compound exhibited more than 100-fold selectivity towards CAIX compared to other isozymes, indicating its potential for targeted cancer therapy .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the benzenesulfonamide ring have been explored to enhance selectivity and potency against CAIX. For instance, modifications have led to compounds with significantly improved binding affinities .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and unique features of this compound compared to similar sulfonamide compounds:

Compound NameStructure TypeBiological ActivityUnique Features
This compoundSulfonamide derivativeAnticancer, antibacterialHigh selectivity for CAIX
SulfamethoxazoleSulfonamide antibioticAntibacterialWidely used for treating bacterial infections
AcetazolamideCarbonic anhydrase inhibitorDiuretic propertiesPrimarily used for glaucoma treatment
Methyl 2-halo-4-substituted-5-sulfamoylbenzoatesHalogenated analogsHigh affinity inhibitors of CAIXEnhanced selectivity due to halogen substitution

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for Methyl 4-amino-2-sulfamoylbenzoate?

  • Methodology : The compound is synthesized via acylation of this compound with acyl chlorides in tetrahydrofuran (THF) under reflux. For example, 4-methylbenzoyl chloride is added dropwise to a THF solution of the starting material, followed by 4 hours of reflux. Recrystallization from ethyl acetate/petroleum ether yields pure crystals . For direct synthesis, catalytic hydrogenation (10% Pd/C, THF, H₂ pressure) of precursor nitro derivatives achieves high yields (96%) .

Q. How is structural confirmation achieved for this compound?

  • Methodology : X-ray crystallography is critical for confirming planar benzene rings and substituent coplanarity (dihedral angles: −1.5° for carboxamide ). Nuclear Magnetic Resonance (NMR) spectroscopy identifies key signals: δ 7.60 (d, aromatic H), 3.78 ppm (s, methyl ester), and sulfamoyl NH₂ protons at δ 6.36 (br s) .

Q. What analytical techniques ensure purity and quantify impurities?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with columns optimized for sulfonamides (e.g., C18 phases) resolves impurities like 2-amino-4-chloro-5-sulfamoylbenzoic acid . UV detection at 254 nm is standard, with retention times calibrated against reference standards .

Q. How do crystal packing interactions influence stability?

  • Methodology : X-ray studies reveal inversion-related dimers stabilized by C–H⋯π interactions (Table 1, ). Hydrogen bonding between sulfamoyl NH₂ and ester carbonyl groups further stabilizes the lattice .

Q. What solvents and conditions are optimal for recrystallization?

  • Methodology : Ethyl acetate/petroleum ether (1:3 ratio) produces high-quality single crystals for diffraction studies. Slow cooling (0.5°C/min) minimizes defects .

Advanced Research Questions

Q. How do substituents on the benzene ring modulate fungicidal activity?

  • Methodology : Introduce substituents (e.g., 4-methyl, 4-ethyl) via acylation and evaluate bioactivity against fungal strains (e.g., Fusarium spp.). Coplanar carboxamide groups (dihedral angle <5°) enhance binding to fungal enzyme active sites . Structure-Activity Relationship (SAR) models correlate logP values with IC₅₀ .

Q. How to resolve discrepancies in crystallographic data between derivatives?

  • Methodology : Compare unit cell parameters (e.g., triclinic vs. monoclinic systems) and hydrogen-bonding motifs. For example, 4-ethyl derivatives exhibit larger unit cell volumes (838.1 ų vs. 734 ų in methyl analogs) due to steric effects . Refinement with SHELXL and disorder modeling improves accuracy .

Q. What byproducts arise during hydrogenation of nitro precursors?

  • Methodology : Monitor reactions via LC-MS to detect intermediates like methyl 4-nitro-2-sulfamoylbenzoate. Pd/C catalyst poisoning by sulfur residues can reduce yields; pre-treatment with acetic acid mitigates this .

Q. How to design experiments probing sulfamoyl group reactivity?

  • Methodology : Perform nucleophilic substitution assays (e.g., with amines or thiols) in DMF at 60°C. Track sulfamoyl (–SO₂NH₂) conversion via FT-IR (S=O stretches at 1160 cm⁻¹ and 1360 cm⁻¹) .

Q. Why do NMR spectra show anomalous splitting in aromatic protons?

  • Methodology : Dynamic effects from restricted rotation of the sulfamoyl group cause signal broadening. Use higher-field NMR (700 MHz) and variable-temperature experiments to resolve splitting. For example, heating to 50°C in DMSO-d₆ simplifies the dd (J=8.5, 2.3 Hz) at δ 6.69 .

Properties

IUPAC Name

methyl 4-amino-2-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCAGURECWZRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450512
Record name Methyl 4-amino-2-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2297-06-5
Record name Methyl 4-amino-2-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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